molecular formula C8H8ClFN2 B1280064 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride CAS No. 934830-01-0

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride

Cat. No.: B1280064
CAS No.: 934830-01-0
M. Wt: 186.61 g/mol
InChI Key: ILJLZZXFBYAULM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C8H8ClFN2 and its molecular weight is 186.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the search results.

Mechanism of Action

Biochemical Pathways

One study suggests that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride may also be metabolized by similar biochemical pathways.

Pharmacokinetics

Given its molecular weight of 18662 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is stored at 4 degrees Celsius , suggesting that it may be sensitive to temperature.

Biochemical Analysis

Biochemical Properties

2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other cellular components.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes involved in the synthesis of neurotransmitters . This inhibition can result in altered levels of neurotransmitters, affecting neuronal function and signaling. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, such as liver damage or neurotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and the levels of different metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability . The compound can accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name

2-amino-2-(4-fluorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJLZZXFBYAULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491773
Record name Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934830-01-0
Record name Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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